molecular formula C3F7I B7768517 Heptafluoro-1-iodopropane CAS No. 27636-85-7

Heptafluoro-1-iodopropane

Cat. No. B7768517
CAS RN: 27636-85-7
M. Wt: 295.93 g/mol
InChI Key: XTGYEAXBNRVNQU-UHFFFAOYSA-N
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Description

Heptafluoro-1-iodopropane, also known as Perfluoropropyl iodide or 1-Iodoheptafluoropropane, is a chemical compound with the molecular formula C3F7I . It has a molecular weight of 295.93 g/mol .


Molecular Structure Analysis

The IUPAC name for Heptafluoro-1-iodopropane is 1,1,1,2,2,3,3-heptafluoro-3-iodopropane . The InChI representation is InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11 . The Canonical SMILES representation is C(C(F)(F)F)(C(F)(F)I)(F)F .


Physical And Chemical Properties Analysis

Heptafluoro-1-iodopropane is a liquid . The boiling point is reported to be around 313-314 K .

Scientific Research Applications

  • Chain-transfer agent in telomerization reactions : Heptafluoro-1-iodopropane is an efficient chain-transfer agent in telomerization reactions with 1,1-difluoroethylene and tetrafluoroethylene. These reactions are significant in synthesizing models for fluorocarbon polymers (R. Chambers et al., 1964).

  • Direction of radical addition : It reacts with vinyl fluoride under photochemical conditions to form specific adducts, important for understanding the behavior of radicals in unsaturated systems (G. L. Fleming et al., 1973).

  • Derivatives of sulphur : Heptafluoro-1-iodopropane's reaction with various sulphides produces significant perfluoroalkyl derivatives of sulphur, which have applications in different chemical processes (R. Haszeldine et al., 1972).

  • Fluorocarbon-aluminium compounds : Its reactions with lithium tetrahydroaluminate form complexes significant for understanding fluorocarbon-alane compounds (R. Dickson et al., 1972).

  • Halogen bonding studies : The interaction between heptafluoro-1-iodopropane and pyridine through halogen bonding is crucial for understanding molecular interactions in solution phase, with implications in spectroscopy (Briauna Hawthorne et al., 2013).

  • High-resolution photoelectron spectra studies : It's used in the study of high-resolution photoelectron spectra of various iodine-containing molecules, aiding in understanding molecular orbital calculations (R. Boschi et al., 1974).

  • Halogen bonding interaction probing : The compound's interaction with azabenzenes, studied through Raman spectroscopy and density functional theory, provides insights into the nature of halogen bonding and its applications in chemistry (Ethan C. Lambert et al., 2022).

  • Cardiac sensitization testing : In the field of toxicology, heptafluoro-1-iodopropane has been evaluated as a potential halon replacement in fire suppressants, with studies focusing on its cardiac sensitization effects (D. Dodd et al., 1998).

Safety and Hazards

Heptafluoro-1-iodopropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-iodopropane
Source PubChem
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InChI

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGYEAXBNRVNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061073
Record name Heptafluoropropyl iodide
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Molecular Weight

295.93 g/mol
Source PubChem
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Product Name

Heptafluoro-1-iodopropane

CAS RN

754-34-7, 27636-85-7
Record name Perfluoropropyl iodide
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Record name 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane
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Record name Propane, heptafluoroiodo-
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Record name Heptafluoro-1-iodopropane
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo-
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Record name Heptafluoropropyl iodide
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Record name Heptafluoroiodopropane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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